molecular formula C17H20FN3OS B7185598 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone

Cat. No.: B7185598
M. Wt: 333.4 g/mol
InChI Key: ZJAMPJMCGZFHOI-UHFFFAOYSA-N
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Description

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an α-haloketone with thiourea under basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.

    Fluorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The thiazole and piperazine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone
  • 1-[4-(5-Propyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone

Uniqueness

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone is unique due to the presence of the ethyl group on the thiazole ring, which may influence its chemical reactivity and biological activity compared to its methyl and propyl analogs.

Properties

IUPAC Name

1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-2-15-12-19-17(23-15)21-8-6-20(7-9-21)16(22)11-13-4-3-5-14(18)10-13/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMPJMCGZFHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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